Comparative Physicochemical Profile: Melting Point vs. Regioisomeric Analogs
The melting point of 5-Amino-2-(trifluoromethyl)pyridine (39-43 °C) is significantly lower than that of its closest regioisomers, 2-amino-4-(trifluoromethyl)pyridine (70-74 °C) and 4-amino-2-(trifluoromethyl)pyridine (58-62 °C) [1]. This quantitative difference in solid-state behavior is a critical parameter for process chemists and formulators, influencing handling, purification (e.g., recrystallization), and storage conditions.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 39-43 °C |
| Comparator Or Baseline | 2-Amino-4-(trifluoromethyl)pyridine: 70-74 °C; 4-Amino-2-(trifluoromethyl)pyridine: 58-62 °C |
| Quantified Difference | ~27-31 °C lower vs. 2-Amino-4- analog; ~15-19 °C lower vs. 4-Amino-2- analog |
| Conditions | Literature-reported experimental values from authoritative databases [1]. |
Why This Matters
A lower melting point can simplify purification processes and reduce energy costs in large-scale synthesis, while also affecting the compound's physical form and solubility profile in formulation.
- [1] PubChem Compound Summary for CID 2737744, 2778315, 10261388. View Source
